2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1326861-48-6
Cat. No.: VC7266578
Molecular Formula: C15H13FN2OS2
Molecular Weight: 320.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326861-48-6 |
|---|---|
| Molecular Formula | C15H13FN2OS2 |
| Molecular Weight | 320.4 |
| IUPAC Name | 2-ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3 |
| Standard InChI Key | DPMSCDJMGWABEP-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is defined by its fused heterocyclic system. The thieno[3,2-d]pyrimidin-4-one core integrates a sulfur-containing thiophene ring fused with a pyrimidine ring, while the 2-fluorobenzyl and ethylsulfanyl groups contribute to its stereoelectronic profile.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂OS₂ |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-Ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
| CAS Number | 1326861-48-6 |
| SMILES | CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2 |
| InChI Key | DPMSCDJMGWABEP-UHFFFAOYSA-N |
The presence of the electronegative fluorine atom on the benzyl group enhances the compound’s lipophilicity and potential for π-π stacking interactions, which may influence its binding affinity to biological targets.
Synthesis and Structural Elaboration
Synthetic Routes
The synthesis of thienopyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one, a plausible route begins with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of aminothiophene derivatives with carbonyl-containing reagents. Subsequent functionalization introduces the ethylsulfanyl and 2-fluorobenzyl groups through nucleophilic substitution or alkylation reactions.
Key Steps:
-
Core Formation: Reaction of 2-aminothiophene-3-carboxylate with a carbonyl source (e.g., urea or phosgene) under acidic conditions yields the pyrimidine ring.
-
Sulfanylation: Treatment with ethyl mercaptan in the presence of a base introduces the ethylsulfanyl moiety at the 2-position.
-
Benzylation: Alkylation with 2-fluorobenzyl bromide attaches the fluorinated aromatic group to the nitrogen at the 3-position.
Industrial-scale synthesis often employs continuous flow reactors to optimize yield and purity, as demonstrated in the production of analogous thienopyrimidines.
Physicochemical and Spectroscopic Characteristics
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show distinct signals for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and the 2-fluorobenzyl protons (δ 4.5–5.0 ppm for NCH₂Ar).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely produce a molecular ion peak at m/z 320.4 ([M+H]⁺), consistent with the molecular weight.
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Substituents | Reported Activities |
|---|---|---|---|
| 2-(Ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-thieno[3,2-d]pyrimidin-4-one | C₁₅H₁₃FN₂OS₂ | Ethylsulfanyl, 2-fluorobenzyl | Under investigation |
| 3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one | C₁₆H₂₀N₂O₂S | Piperidinyl ketoethylsulfanyl | Antimicrobial, Anticancer |
| 3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one | C₁₇H₂₂N₂O₃S | Methoxyethyl, Piperidinyl ketoethylsulfanyl | Kinase inhibition |
The ethylsulfanyl group in the target compound may offer metabolic stability advantages over bulkier piperidinyl substituents found in analogues.
Challenges and Future Directions
Limitations in Current Knowledge
-
Synthetic Scalability: Optimizing reaction conditions for high-yield production remains a hurdle.
-
Biological Profiling: Comprehensive in vitro and in vivo studies are needed to validate hypothesized mechanisms.
Research Priorities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylsulfanyl and benzyl groups to enhance potency.
-
Pharmacokinetic Optimization: Improving bioavailability through prodrug strategies or formulation advancements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume